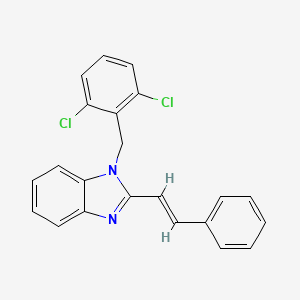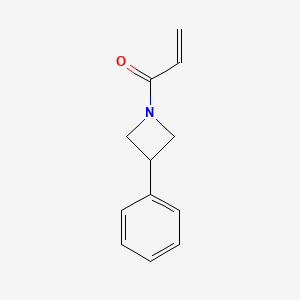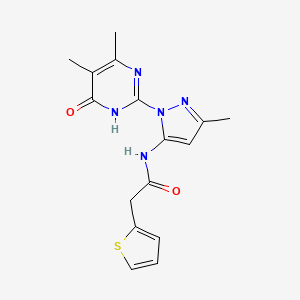![molecular formula C15H16N2O3S2 B2790258 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-38-4](/img/structure/B2790258.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP is a prodrug that is metabolized in vivo to produce a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and therefore, inhibitors of this enzyme have the potential to improve insulin sensitivity and glucose homeostasis, making DPTP a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and improved glucose homeostasis.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress, suggesting that it may have potential applications in the treatment of other diseases such as rheumatoid arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide in lab experiments is its potency as an inhibitor of PTP1B. This makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound is that it is a prodrug that requires metabolism in vivo to produce the active inhibitor. This can make it challenging to control the concentration of the active inhibitor in lab experiments.
Future Directions
There are several potential future directions for research on N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant effects of this compound in the context of other diseases such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with cyclopentanone to produce 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. This intermediate is then reacted with 3-bromopropionyl chloride to produce the corresponding amide, which is subsequently treated with phenylsulfonyl chloride to produce this compound.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 38 nM. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress, suggesting that it may have potential applications in the treatment of other diseases such as rheumatoid arthritis and cardiovascular disease.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(17-15-16-12-7-4-8-13(12)21-15)9-10-22(19,20)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGPZMIFCCZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2790175.png)

![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)






![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)

![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)
